molecular formula C20H19N3O6 B11029349 (2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid

(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid

Cat. No.: B11029349
M. Wt: 397.4 g/mol
InChI Key: ALQHGKUEDYIZSP-QGZVFWFLSA-N
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Description

“Compound X” , is a complex organic molecule with a rich history in scientific research. Let’s explore its properties, synthesis, and applications.

Preparation Methods

Synthetic Routes:

  • Condensation of 2-Aminobenzamide with Aldehydes or Ketones

    • The most straightforward method involves condensing 2-aminobenzamide with various aldehydes or ketones. This reaction yields the core structure of the compound.
    • Reaction:

      2-Aminobenzamide+Aldehyde/KetoneCompound X\text{2-Aminobenzamide} + \text{Aldehyde/Ketone} \rightarrow \text{Compound X}2-Aminobenzamide+Aldehyde/Ketone→Compound X

    • Solvent: Ethanol (typically at reflux conditions)
    • Catalyst: Lewis acids or other suitable catalysts .
  • Other Methods

Industrial Production:

While laboratory-scale syntheses are common, industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form related derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Substituents can be introduced at different positions.

    Condensation: Formation of heterocyclic rings.

    Common Reagents: Aldehydes, ketones, amines, and Lewis acids.

    Major Products: Dihydroquinazolin-4(1H)-ones and related derivatives .

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Compound X stands out due to its unique structure and diverse applications. Similar compounds include quinazolin-4(1H)-ones and related heterocycles .

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

(2R)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C20H19N3O6/c24-13-9-7-12(8-10-13)17(19(27)28)22-16(25)6-3-11-23-18(26)14-4-1-2-5-15(14)21-20(23)29/h1-2,4-5,7-10,17,24H,3,6,11H2,(H,21,29)(H,22,25)(H,27,28)/t17-/m1/s1

InChI Key

ALQHGKUEDYIZSP-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC(C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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